molecular formula C12H10O6 B13835397 2,2',3,3',4,4'-Biphenylhexol CAS No. 4274-29-7

2,2',3,3',4,4'-Biphenylhexol

Cat. No.: B13835397
CAS No.: 4274-29-7
M. Wt: 250.20 g/mol
InChI Key: QPINXWKZYKLBNB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3,4-trihydroxyphenyl)benzene-1,2,3-triol can be achieved through various methods. One common approach involves the hydrolysis of 1,2,4-phloroglucinol triacetate in the presence of hydrochloric acid . The reaction is carried out at 90°C for 20 minutes, followed by neutralization with sodium carbonate and extraction with ether .

Industrial Production Methods

Industrial production methods for this compound are not well-documented. it is likely that similar hydrolysis and extraction techniques are employed on a larger scale to produce the compound in significant quantities.

Mechanism of Action

The mechanism of action of 4-(2,3,4-trihydroxyphenyl)benzene-1,2,3-triol involves its interaction with molecular targets and pathways within cells. It is known to generate reactive oxygen species, which can lead to the cleavage of DNA single strands . This mutagenic property is of particular interest in studies related to cancer and other diseases .

Properties

CAS No.

4274-29-7

Molecular Formula

C12H10O6

Molecular Weight

250.20 g/mol

IUPAC Name

4-(2,3,4-trihydroxyphenyl)benzene-1,2,3-triol

InChI

InChI=1S/C12H10O6/c13-7-3-1-5(9(15)11(7)17)6-2-4-8(14)12(18)10(6)16/h1-4,13-18H

InChI Key

QPINXWKZYKLBNB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1C2=C(C(=C(C=C2)O)O)O)O)O)O

Origin of Product

United States

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